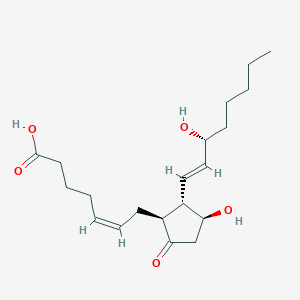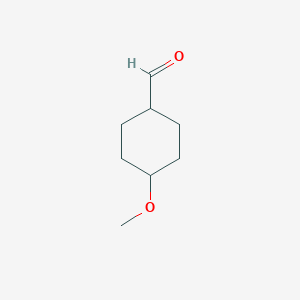
4-甲氧基环己烷-1-甲醛
描述
4-Methoxycyclohexane-1-carbaldehyde is a chemical compound of interest in organic chemistry due to its potential as a building block in the synthesis of complex molecules. Its structural features allow for diverse chemical reactions and analyses, contributing to the understanding of its properties and applications in various fields.
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methoxycyclohexane-1-carbaldehyde involves multi-step chemical processes. Suzuki et al. (2004) described an efficient one-pot synthesis from β-carboline-1-carbaldehyde to a canthin-6-one skeleton, demonstrating the compound's utility in complex organic synthesis (Suzuki et al., 2004). Anwar et al. (2014) developed an organocatalytic domino reaction for synthesizing functionalized spirocyclohexane carbaldehydes, showcasing the versatility of reactions involving cyclohexane derivatives (Anwar et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohexane-1-carbaldehyde facilitates various chemical transformations due to its cyclohexane core and functional groups. The structure allows for analyses such as regioselective photochemical cycloadditions (Tietz et al., 1983) and photochemical and acid-catalyzed rearrangements, highlighting its reactivity and versatility in synthetic chemistry (Tietz et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxycyclohexane-1-carbaldehyde derivatives showcase a range of reactivities, such as nucleophilic substitution reactions leading to trisubstituted indole derivatives (Yamada et al., 2009) and cyclocondensation reactions yielding various heterocyclic compounds (Dyachenko, 2005). These studies provide insights into the compound's chemical behavior and potential for creating complex molecular architectures (Yamada et al., 2009).
科学研究应用
在羟基亚硝基酸酯酶催化中的应用4-甲氧基环己烷-1-甲醛衍生物,特别是2-甲氧基环己-3-烯甲醛,在羟基亚硝基酸酯酶催化中被使用。这个过程涉及将Diels–Alder反应产生的醛转化为相应的氰醇。建模研究提供了关于这些生物催化氰醇反应的立体化学过程的见解(Avi等,2009)。
光物理性质研究类似于4-甲氧基环己烷-1-甲醛的化合物,如1-甲氧基吡啶并[2]芘-2-甲醛,已被研究其光物理性质。这些研究涉及实验性瞬态吸收和理论分析,探索在激发至S1态时受分子内氢键(Yin et al., 2016)影响的不同光物理行为。
涉及烷基钴络合物的化学反应该化合物已被用于研究烷基钴络合物衍生物的溴化和汞化。例如,顺-2-甲氧基环己基(吡啶)钴络合物经历特定化学反应形成各种产物,包括反-1-溴-2-甲氧基环己烷。这项研究有助于理解烷基钴络合物中SE2反应的立体化学过程(Shinozaki et al., 1976)。
新化合物的合成4-甲氧基环己烷-1-甲醛的衍生物,如2-甲氧基二苯并[b,d]呋喃甲醛,已被合成用于创造新的β-苯乙胺和NBOMe衍生物,这些衍生物正在进行生物评估。这样的研究有助于开发具有潜在生物应用的新化合物(Yempala & Cassels, 2017)。
在双环[3.1.0]己烷的甲醇解中的作用研究表明,双环[3.1.0]己烷在进行甲醇解时产生包括4-甲氧基环己烷在内的产物。这个过程受反应条件影响,在酸性和碱性条件下有不同的结果。这些研究为有机合成机制提供了宝贵的见解(Lim, Mcgee & Sieburth, 2002)。
在吲哚化学中的应用类似于1-甲氧基-6-硝基吲哚-3-甲醛的化合物,结构类似于4-甲氧基环己烷-1-甲醛,用于合成各种三取代吲哚衍生物。这展示了这类化合物在有机合成中的多功能性(Yamada et al., 2009)。
还原反应中的探索研究了与4-甲氧基环己烷-1-甲醛相关的1-甲氧基环己烯-1,3-二烯的还原,使用金属铵溶液。这些研究探讨了这种还原反应的机制和结果,有助于更深入地理解有机反应途径(Birch & Rao, 1970)。
安全和危害
The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
4-methoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWGQDHNJVXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexane-1-carbaldehyde | |
CAS RN |
120552-57-0 | |
| Record name | 4-methoxycyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


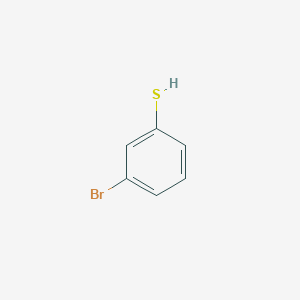
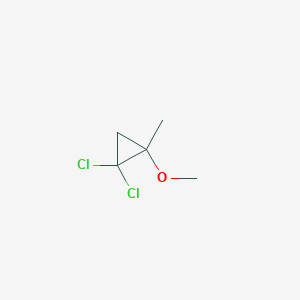
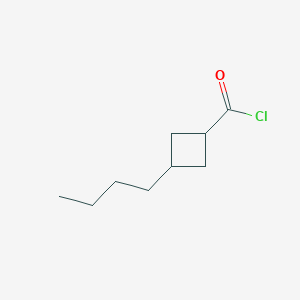
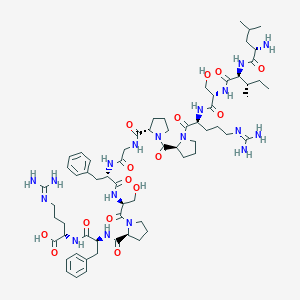
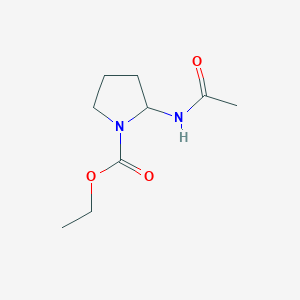
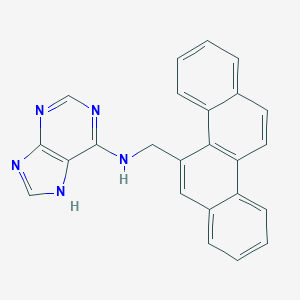
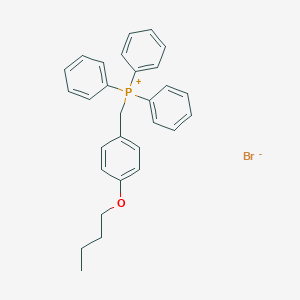

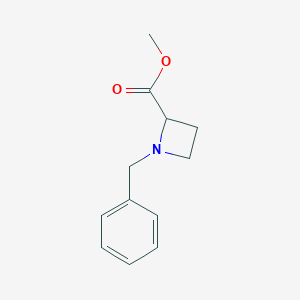
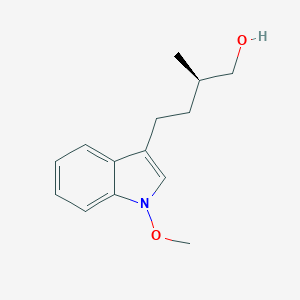
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
